Spisulosine

概要

説明

ES-285は、スフィンゴシンリン脂質のアナログであり、前臨床研究で有意な抗腫瘍活性を示しています . この化合物は、血液腫瘍と固形腫瘍の両方を含むさまざまな悪性腫瘍に対する抗増殖活性について調査されています .

製造方法

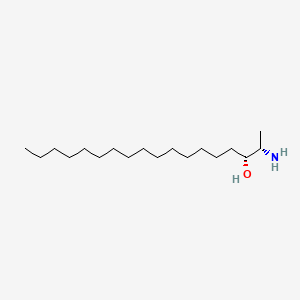

合成経路と反応条件: ES-285は現在、全合成によって製造されています . この化合物は、それぞれ2位と3位にアミン基とアルコール基を持つ直鎖状の18炭素鎖で構成されています . 各キラル中心は単一の配置(2S、3R)です . 塩酸塩が、薬物物質の好ましい形態です .

工業生産方法: ES-285の工業生産には、その塩酸塩の合成が含まれます。塩酸塩は、その安定性と溶解性のために好ましい形態です . 合成プロセスには、キラル中心の正しい配置と最終生成物の純度を確保するための複数の手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: ES-285 is currently manufactured by total synthesis . The compound consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively . Each chiral center is a single configuration (2S, 3R) . The hydrochloride salt is the preferred form of the drug substance .

Industrial Production Methods: The industrial production of ES-285 involves the synthesis of its hydrochloride salt, which is preferred due to its stability and solubility . The synthesis process includes multiple steps to ensure the correct configuration of the chiral centers and the purity of the final product .

化学反応の分析

反応の種類: ES-285は、酸化、還元、置換など、さまざまな化学反応を受けます . これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です .

一般的な試薬と条件: ES-285に関連する反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . 反応条件は、化合物の安定性を損なうことなく、目的の修飾が達成されるように慎重に制御されます .

生成される主要な生成物: ES-285に関連する反応から生成される主要な生成物には、抗増殖活性を高めたさまざまなアナログと誘導体が含まれます . これらの生成物は、前臨床および臨床試験でその有効性についてさらに試験されます .

科学研究への応用

化学では、ES-285はスフィンゴシンアナログの合成と修飾を研究するためのモデル化合物として使用されています . 生物学では、ES-285は細胞形態およびアクチン細胞骨格への影響について調査されています . 医学では、この化合物は抗癌剤として有望視されており、研究では腫瘍細胞におけるプログラム細胞死を誘導する能力を示しています .

科学的研究の応用

In chemistry, it is used as a model compound for studying the synthesis and modification of sphingosine analogs . In biology, ES-285 is investigated for its effects on cell morphology and the actin cytoskeleton . In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to induce programmed cell death in tumor cells .

作用機序

ES-285の作用機序には、細胞内でのセラミド様アナログへの変換が関与しています . これらのアナログは、セラミド経路を通じて作用し、腫瘍細胞におけるプログラム細胞死を誘導します . この化合物は、Rhoシグナル伝達を介してアクチン細胞骨格にも影響を与え、細胞形態の変化をもたらします . ES-285の作用に関与する分子標的および経路には、アポトーシス、細胞周期、シグナル伝達、アクチン細胞骨格に関連する遺伝子が含まれます .

類似の化合物との比較

ES-285は、サフィンゴールやスフィンゴシンなどの他のスフィンゴシン様化合物と比較されます . これらの化合物は構造的な類似性を共有していますが、ES-285は独自の抗増殖活性を示し、異なる作用機序を持っています . この化合物の、セラミド経路を介したプログラム細胞死を誘導する能力は、他の類似の化合物とは異なります . さらに、ES-285は、リンパ腫や白血病と比較して、固形腫瘍で10倍高い効力を示しています .

類似の化合物のリスト:- サフィンゴール

- スフィンゴシン

- ES-427(ES-285の不活性アナログ)

類似化合物との比較

ES-285 is compared with other sphingosine-like compounds, such as safingol and sphingosine . While these compounds share structural similarities, ES-285 exhibits unique antiproliferative activity and a distinct mechanism of action . The compound’s ability to induce programmed cell death through the ceramide pathway sets it apart from other similar compounds . Additionally, ES-285 has shown a ten-fold higher potency in solid tumors compared to lymphomas and leukemias .

List of Similar Compounds:- Safingol

- Sphingosine

- ES-427 (an inactive analog of ES-285)

生物活性

Spisulosine, a compound derived from the marine mollusk Spisula polynyma, has garnered significant interest due to its potential antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and associated case studies.

This compound is structurally related to sphingosine and exhibits various biological activities that contribute to its antitumor effects:

- Inhibition of Protein Kinase C : this compound acts as an inhibitor of protein kinase C, which plays a crucial role in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .

- Modulation of Rho GTPase : The compound affects the small GTP binding protein Rho, which is involved in the organization of the actin cytoskeleton. By altering Rho activity, this compound can disrupt cell adhesion and motility, potentially limiting tumor progression .

- Induction of Apoptosis : Preclinical studies suggest that this compound induces programmed cell death (apoptosis) in cancer cells. It activates caspases 3 and 12, which are critical for the apoptotic process .

Clinical Trials

A phase I clinical trial investigated the safety, efficacy, and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

- Dosage and Administration : Patients received weekly intravenous infusions over three hours at varying dose levels (4 to 200 mg/m²). The maximum tolerated dose (MTD) was not definitively established due to early termination of the study but is estimated to be around 200 mg/m² .

- Adverse Effects : Common drug-related adverse events included mild to moderate nausea, pyrexia, injection site reactions, and vomiting. Notably, one patient experienced severe peripheral neuropathy during treatment .

- Efficacy Outcomes : Objective responses were not observed; however, four patients experienced short-lasting stable disease for less than three months. The pharmacokinetic profile indicated a wide distribution and long residence time in the body .

Case Studies

Several case studies have documented the effects of this compound on different types of tumors:

- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines at concentrations as low as 0.05 mg/ml .

- Colorectal Cancer : A patient with metastatic colorectal cancer developed significant side effects after this compound administration but did not show significant tumor response. This highlights the need for further research into optimizing dosing regimens and managing adverse effects .

- Hematological Malignancies : this compound has shown promise against various hematological malignancies in preclinical models, suggesting its broad-spectrum antitumor activity .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Inhibition of Protein Kinase C | Reduces cell growth and differentiation |

| Modulation of Rho GTPase | Disrupts cell adhesion and motility |

| Induction of Apoptosis | Activates caspases leading to programmed cell death |

| Antitumor Efficacy | Effective against multiple cancer types in vitro |

| Adverse Effects | Nausea, pyrexia, neuropathy; MTD likely around 200 mg/m² |

特性

IUPAC Name |

(2S,3R)-2-aminooctadecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432931 | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196497-48-0 | |

| Record name | Spisulosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPISULOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。